2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone
Description
Properties
IUPAC Name |
2-bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c7-2-6(10)5-1-4(3-9)11-8-5/h1,9H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRAYSIQWNEOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)CBr)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the bromination of 1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of 2-Bromo-1-[5-(carboxylic acid)-1,2-oxazol-3-yl]ethanone.
Reduction: Formation of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanol.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.
Case Study: A study explored the synthesis of derivatives of this compound, demonstrating its utility in creating compounds with improved pharmacological profiles against various diseases, including cancer and bacterial infections .
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. The presence of the hydroxymethyl group in 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone enhances its solubility and bioavailability.
Data Table: Antimicrobial Activity of Oxazole Derivatives
| Compound Name | Activity (MIC) | Target Organism |
|---|---|---|
| 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone | 32 µg/mL | Staphylococcus aureus |
| Control | 64 µg/mL | Staphylococcus aureus |
This table highlights the effectiveness of the compound against common pathogens, suggesting its potential as a lead compound for antibiotic development .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Example Reaction: Synthesis of Substituted Oxazoles
This reaction pathway is crucial for developing new materials with specific properties for industrial applications .
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxazole ring play crucial roles in binding to the active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Features of Bromoethanone Derivatives
Key Observations :
- Electron-withdrawing substituents (e.g., triazole in ) increase the electrophilicity of the bromoacetone moiety, accelerating nucleophilic substitution reactions.
- Bulkier substituents (e.g., benzimidazole in ) may sterically hinder reactivity but improve stability in crystalline states due to π-stacking interactions.
Table 2: Reactivity Comparison
Key Findings :
- The target compound ’s hydroxymethyl group allows oxidation to a ketone or aldehyde, enabling sequential functionalization (e.g., Schiff base formation).
- Furan-substituted analogs (e.g., ) are pivotal in synthesizing quinolone antibiotics, leveraging the bromo group for C–N bond formation.
- Triazole-containing derivatives (e.g., ) exhibit antimicrobial activity due to their ability to disrupt bacterial cell membranes or enzymes.
Crystallographic and Stability Considerations
- Hydrogen Bonding : The hydroxymethyl group in the target compound can form intermolecular O–H⋯O or O–H⋯N bonds, influencing crystal packing and stability. Similar interactions are observed in triazole derivatives, where C–H⋯O bonds create extended chains .
- Thermal Stability : Bulky substituents (e.g., benzimidazole ) enhance thermal stability compared to smaller heterocycles like furan.
- Solubility : Polar substituents (hydroxymethyl, triazole) improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula: CHBrN\O
- Molecular Weight: 227.01 g/mol
- IUPAC Name: 2-bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone
- CAS Number: 76596-54-8
Biological Activity Overview
The biological activities of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone have been studied in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing the oxazole ring exhibit significant antimicrobial properties. The hydroxymethyl group enhances the interaction with microbial targets, increasing efficacy against a range of pathogens.
Case Study:
A study published in PubMed demonstrated that derivatives of oxazole showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone may share similar properties .
Anticancer Properties
The compound has been evaluated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Research Findings:
In vitro studies indicated that the compound inhibited cell proliferation in various cancer cell lines. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activity of 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone is believed to be mediated through:
- Inhibition of Enzymatic Activity: The bromine atom may participate in halogen bonding with active site residues in enzymes.
- Disruption of Cellular Signaling: The oxazole moiety can interfere with signaling pathways crucial for cell survival and proliferation.
Data Table: Biological Activity Summary
Safety and Handling
Safety data indicate that 2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone is classified as hazardous. Proper precautions should be taken when handling this compound to avoid exposure.
Hazard Statements:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
